molecular formula C21H19NO4S2 B2966240 N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylaniline CAS No. 103975-55-9

N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylaniline

Cat. No.: B2966240
CAS No.: 103975-55-9
M. Wt: 413.51
InChI Key: POQNVPRKCYTURP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylaniline is a complex organic compound characterized by the presence of benzenesulfonyl groups and a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylaniline typically involves the reaction of 4-methylaniline with a suitable sulfonylating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. Common reaction conditions include the use of solvents such as dichloromethane or toluene, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation processes using automated reactors. These processes are optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted aromatic compounds.

Scientific Research Applications

N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylaniline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It is used in the development of advanced materials, such as specialty polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylaniline involves its interaction with molecular targets through its sulfonyl and aromatic groups. These interactions can affect various pathways, including enzyme inhibition or activation, and binding to specific receptors or proteins. The exact mechanism depends on the specific application and the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2,2-bis(benzenesulfonyl)ethenyl]aniline
  • N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methoxyaniline
  • N-[2,2-bis(benzenesulfonyl)ethenyl]-2,4-dimethylaniline

Uniqueness

N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylaniline is unique due to the presence of the methylaniline moiety, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness can be leveraged in specific applications where the methylaniline group provides distinct advantages, such as enhanced binding affinity or selectivity in chemical reactions.

Properties

IUPAC Name

N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4S2/c1-17-12-14-18(15-13-17)22-16-21(27(23,24)19-8-4-2-5-9-19)28(25,26)20-10-6-3-7-11-20/h2-16,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQNVPRKCYTURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=C(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.